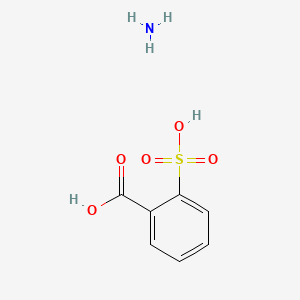

3,6-Dimethylpicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of DMPA involves several steps. One method involves treating DMPA with N,N’-carbonyldiimidazole and 5-aminotetrazole . The crude product obtained is then recrystallized from a mixture of dimethylformamide and ethanol .Molecular Structure Analysis

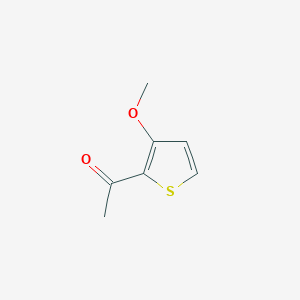

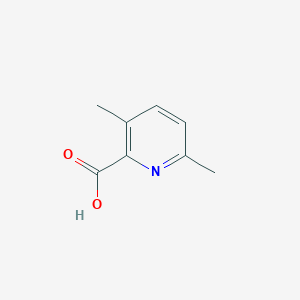

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Scientific Research Applications

Environmental Conservation and Energy Security

Dimethyl ether (DME), though not directly 3,6-Dimethylpicolinic acid, is an example of how derivatives of dimethyl compounds are being explored for their potential in environmental conservation and as alternative fuels. DME, as an alternative to conventional diesel fuel, exhibits characteristics such as low NOx, HC, and CO emissions, and very low PM emissions due to its molecular structure. Its superior atomization and vaporization characteristics over conventional diesel, along with the ability to use a high exhaust gas recirculation (EGR) rate to reduce NOx emission without increasing soot emission, highlight the environmental benefits of researching and utilizing dimethyl compounds in energy applications (Park & Lee, 2014).

Pharmacokinetics and Pharmacodynamics

The pharmacological exploration of dimethyl compounds, such as Dimethyl Fumarate (DMF), provides insights into the complex and multifaceted mechanisms of action that these molecules can exhibit. DMF has been utilized for over 60 years in the treatment of psoriasis and other immune-mediated diseases, showcasing its immune-modulating properties. Ongoing research into DMF's pharmacokinetics and pharmacodynamics reveals its potential in treating a wide range of inflammatory diseases due to its pleiotropic effects. This underscores the importance of understanding the biological activity of dimethyl compounds for drug development and therapeutic applications (Paolinelli et al., 2022).

Clinical Perspectives and Potential Applications

The clinical application of dimethyl compounds extends to the prevention of sudden cardiac death through the dietary intake of n-3 polyunsaturated fatty acids (PUFAs), derived from fish oils. These findings underline the significance of dimethyl compounds in dietary sources and their metabolism, which can influence cardiovascular health and disease prevention (Leaf et al., 2003). Additionally, the exploration of antioxidants and their role in various fields, including medicine, further highlights the potential of dimethyl compounds in contributing to health and disease resistance (Munteanu & Apetrei, 2021).

Safety and Hazards

Mechanism of Action

Mode of Action

It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function

Biochemical Pathways

. This suggests that DMPA might be involved in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Its water solubility is 1.06 mg/ml , which may impact its bioavailability.

properties

IUPAC Name |

3,6-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLAIQJEYPASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527989 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylpicolinic acid | |

CAS RN |

83282-46-6 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)